molecular formula C16H11Cl3N2O B1426749 7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-38-0

7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1426749
CAS RN: 1332529-38-0
M. Wt: 353.6 g/mol
InChI Key: VKPNJMCKZXKDAD-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound used in laboratory experiments for a variety of purposes. It is a quinoline derivative that has been studied extensively for its potential applications in a variety of fields such as medical, pharmaceutical, and chemical research. This compound has been found to have a wide range of properties that make it useful for a variety of applications.

Scientific Research Applications

Photoluminescent Properties in Coordination Polymers

  • The compound demonstrates significant potential in the formation of photoluminescent coordination polymers. Twaróg, Hołyńska, and Kochel (2020) found that using a related ligand, a one-dimensional copper(II) coordination polymer was formed, exhibiting photoluminescent properties with shifts in ligand absorption bands. This suggests potential applications in materials science and photoluminescent technologies (Twaróg, Hołyńska, & Kochel, 2020).

Synthesis of Iodination Method and Antimalaria Drug Precursors

  • Wolf, Tumambac, and Villalobos (2003) described a method for converting heterocyclic arenes, including quinoline chlorides, to iodides, which can be used to synthesize important precursors for antimalaria drugs. This process is efficient and regioselective, implying its utility in pharmaceutical synthesis (Wolf, Tumambac, & Villalobos, 2003).

Formation of Novel Platinum(II) and Palladium(II) Complexes

  • Research by Bortoluzzi, Paolucci, Pitteri, Zennaro, and Bertolasi (2011) indicates the compound's role in forming new Pt(II) and Pd(II) complexes. These complexes, involving tridentate N-donor ligands derived from quinoline, have implications for the development of new organometallic compounds (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).

Synthesis of Hetaryl-pyridinium Salts and Condensed Amino-pyrid-2-onen

  • The work of Rehwald, Bellmann, Jeschke, and Gewald (2000) on synthesizing hetaryl-pyridinium salts and condensed 3-amino-pyrid-2-onen includes using derivatives of quinoline. This research has implications for the development of new heterocyclic compounds with potential pharmaceutical applications (Rehwald, Bellmann, Jeschke, & Gewald, 2000).

Potential in Organometallic Reactions

  • Son, Tamang, Fostvedt, and Hoefelmeyer (2017) investigated the reactivity of (quinolin-8-yl)trimethylstannane with GaCl3, leading to the formation of novel organometallic compounds. Their research contributes to understanding the reactions of quinoline derivatives in organometallic chemistry (Son, Tamang, Fostvedt, & Hoefelmeyer, 2017).

properties

IUPAC Name

7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O.ClH/c1-9-13(17)5-4-11-12(16(18)21)7-14(20-15(9)11)10-3-2-6-19-8-10;/h2-8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPNJMCKZXKDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CN=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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